molecular formula C23H25BrO2Si B12559015 (5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane CAS No. 143702-40-3

(5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane

Cat. No.: B12559015
CAS No.: 143702-40-3
M. Wt: 441.4 g/mol
InChI Key: WYCRHSFXSHRYMJ-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a bromine atom, a methoxy group, and a phenoxy group attached to a silicon atom, which is further bonded to a tert-butyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane typically involves the reaction of 5-bromo-2-methoxyphenol with tert-butylchlorodiphenylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

5-Bromo-2-methoxyphenol+tert-butylchlorodiphenylsilaneBaseThis compound+HCl\text{5-Bromo-2-methoxyphenol} + \text{tert-butylchlorodiphenylsilane} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 5-Bromo-2-methoxyphenol+tert-butylchlorodiphenylsilaneBase​this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The phenoxy group can undergo reduction to form phenol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenoxy derivatives with various functional groups.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include phenol derivatives and other reduced forms of the original compound.

Scientific Research Applications

Chemistry

(5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane is used as a building block in the synthesis of more complex organosilicon compounds. It serves as a precursor for the preparation of silane-based polymers and materials with unique properties.

Biology

In biological research, this compound is used as a reagent for the modification of biomolecules. It can be employed in the synthesis of silane-based probes and sensors for detecting biological analytes.

Medicine

The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its unique structural features make it a valuable scaffold for designing molecules with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of coatings, adhesives, and sealants with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, to exert their effects. The silicon atom in the compound can also form stable bonds with other elements, contributing to its unique properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-methoxyphenoxy)trimethylsilane
  • (5-Bromo-2-methoxyphenoxy)triethylsilane
  • (5-Bromo-2-methoxyphenoxy)triphenylsilane

Uniqueness

(5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane is unique due to the presence of the tert-butyl group and two phenyl groups attached to the silicon atom This structural feature imparts specific steric and electronic properties to the compound, making it distinct from other similar compounds

Properties

CAS No.

143702-40-3

Molecular Formula

C23H25BrO2Si

Molecular Weight

441.4 g/mol

IUPAC Name

(5-bromo-2-methoxyphenoxy)-tert-butyl-diphenylsilane

InChI

InChI=1S/C23H25BrO2Si/c1-23(2,3)27(19-11-7-5-8-12-19,20-13-9-6-10-14-20)26-22-17-18(24)15-16-21(22)25-4/h5-17H,1-4H3

InChI Key

WYCRHSFXSHRYMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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